Superior Anti-Metastatic Potency of Isoliquiritigenin vs. Glabridin in Murine Melanoma Model
Isoliquiritigenin (ISL) demonstrates stronger anti-metastatic function than glabridin at equivalent concentrations. In a murine melanoma B16F1 model, ISL more effectively inhibited cell migration, reduced MMP-2 activity, and suppressed tube-like structure formation of human umbilical vein endothelial cells (ECV304) [1]. This positions ISL as a preferred lead scaffold over glabridin for metastasis-focused research.
| Evidence Dimension | Anti-Metastatic Activity |
|---|---|
| Target Compound Data | Stronger function than glabridin at same concentration |
| Comparator Or Baseline | Glabridin |
| Quantified Difference | ISL demonstrated superior inhibition of B16F1 cell migration, MMP-2 activity, and endothelial tube formation compared to glabridin. |
| Conditions | Murine melanoma B16F1 cells; human umbilical vein endothelial cells ECV304; SRB assay, scratch wound assay, gelatin zymography |
Why This Matters
Demonstrates that isoliquiritigenin is the more potent anti-metastatic agent within this specific chalcone comparator set, influencing compound selection for in vivo cancer metastasis studies.
- [1] Comparison of effects on the anti-metastasis between isoliquiritigenin and glabridin. 2011 International Conference on Human Health and Biomedical Engineering. 2011;6029017. View Source
